4-Acetylpyrene
Overview
Description
4-Acetylpyrene is an organic compound with the molecular formula C18H12O It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features an acetyl group attached to the fourth position of the pyrene ring
Preparation Methods
4-Acetylpyrene can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of pyrene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and improve yield . Another method involves the use of 1,2,3,6,7,8-hexahydropyrene as a starting material, which undergoes oxidation to form this compound .
Chemical Reactions Analysis
4-Acetylpyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrene-4-carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol group, forming 4-hydroxyethylpyrene.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
4-Acetylpyrene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons and other organic compounds.
Biology: Its derivatives are studied for their interactions with biological molecules and potential use in bioimaging due to their fluorescent properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-acetylpyrene largely depends on its interaction with other molecules. In biological systems, it can intercalate into DNA, affecting the DNA’s structure and function. Its photophysical properties allow it to act as a fluorescent probe, making it useful in imaging applications. The acetyl group can also undergo metabolic transformations, leading to various biologically active metabolites .
Comparison with Similar Compounds
4-Acetylpyrene is similar to other acetylated pyrene derivatives, such as 2-acetylpyrene. its unique position of the acetyl group at the fourth position gives it distinct chemical and physical properties. For example, 2-acetylpyrene has different reactivity and photophysical characteristics compared to this compound . Other similar compounds include 4-bromopyrene and 4-ethynylpyrene, which also exhibit unique properties due to their specific functional groups .
Properties
IUPAC Name |
1-pyren-4-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O/c1-11(19)16-10-14-6-2-4-12-8-9-13-5-3-7-15(16)18(13)17(12)14/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJNTECEYWTOJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176785 | |
Record name | Ethanone, 1-(4-pyrenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22245-47-2 | |
Record name | Ethanone, 1-(4-pyrenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022245472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(4-pyrenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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